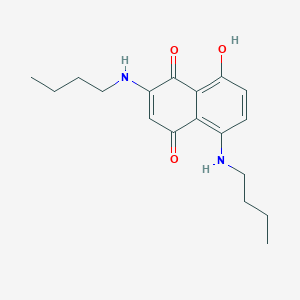
2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione: is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of two butylamino groups at positions 2 and 5, and a hydroxyl group at position 8 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione typically involves the reaction of 2,5-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the development of novel dyes and pigments.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings. Its vibrant color and stability make it suitable for use in various applications, such as textile dyes and printing inks.
Mechanism of Action
The mechanism of action of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
- 2,5-Bis(ethylamino)-8-hydroxynaphthalene-1,4-dione
- 2,5-Bis(methylamino)-8-hydroxynaphthalene-1,4-dione
- 2,5-Bis(propylamino)-8-hydroxynaphthalene-1,4-dione
Comparison: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the presence of butylamino groups, which impart distinct chemical and physical properties compared to its ethyl, methyl, and propyl analogs. The longer butyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where its analogs may not be as effective.
Properties
CAS No. |
111130-31-5 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,5-bis(butylamino)-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O3/c1-3-5-9-19-12-7-8-14(21)17-16(12)15(22)11-13(18(17)23)20-10-6-4-2/h7-8,11,19-21H,3-6,9-10H2,1-2H3 |
InChI Key |
XHEMIYJESSRDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=O)C=C(C(=O)C2=C(C=C1)O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















